molecular formula C20H19NO2 B3003741 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone CAS No. 127234-68-8

1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Cat. No. B3003741
CAS RN: 127234-68-8
M. Wt: 305.377
InChI Key: CKVVEHZTXSHCLB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyridinone derivatives is a topic of interest due to their physiological activities. For instance, a series of 3,3′-benzylidenebis(4-hydroxy-6-methylpyridin-2(1H)-one) derivatives were synthesized through a multi-component reaction catalyzed by l-proline, which is noted for its environmental friendliness and high yield . Another paper describes the synthesis of functionalized 4H-pyrano[3,2-c]pyridines from 4-hydroxy-6-methyl-2-pyridone, which could provide insights into the synthesis of related pyridinone compounds .

Molecular Structure Analysis

The molecular structure of pyridinone derivatives can be complex, as evidenced by the X-ray crystallography studies mentioned in the papers. For example, the structure of 1,4-bis(3-pyridyloxy)benzene was determined, showing the pyridine rings trans to each other and forming π-stacking interactions . Similarly, the crystal structure of novel pyrrolidene-2,5-dione derivatives was confirmed by X-ray crystal structure determination .

Chemical Reactions Analysis

The reactivity of pyridinone derivatives can lead to a variety of products. For instance, the reaction of 4-hydroxy-6-methyl-2-pyridone with different reagents yielded diverse compounds such as 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s . Another study explored the functionalization reactions of a pyrazole derivative with 2,3-diaminopyridine, which resulted in different products depending on the reaction conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridinone derivatives are influenced by their molecular structure. The study of excess molar volumes of 2-pyrrolidinone mixtures with various solvents at different temperatures provides information on the volume behavior of these compounds . Additionally, the importance of hydrogen bonding in the solubility and stability of these compounds is highlighted in the structural studies of N-substituted-3-hydroxy-2-methyl-4(1H)-pyridinones .

Scientific Research Applications

Alzheimer's Therapy

1-Benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone derivatives have been explored for their potential in Alzheimer's therapy. These molecules are designed to sequester, redistribute, and/or remove metal ions, which is crucial in treating neurodegenerative diseases like Alzheimer's. The multifunctional nature of these compounds, incorporating features like low toxicity metal chelation, antioxidant properties, and the ability to interfere with metal ion-induced amyloid peptide aggregation, makes them promising for targeting the metal-overloaded amyloid plaques in the Alzheimer's brain (Scott et al., 2011).

Synthesis of Functionalized Pyridines

These compounds are integral in the synthesis of various functionalized pyridines, which have a wide range of applications. For instance, reactions involving 4-hydroxy-6-methyl-2-pyridone, a related compound, have been shown to produce 4H-pyrano[3,2-c]pyridines and 3,3′-benzylidenebis[4-hydroxy-6-methyl-2(1H)-3-pyridinone]s, indicating their versatility in chemical synthesis (Mekheimer et al., 1997).

HIV-1 Reverse Transcriptase Inhibitors

Pyridinone derivatives have been identified as specific inhibitors of HIV-1 reverse transcriptase, an enzyme crucial for the replication of the HIV-1 virus. This makes them potential candidates for antiviral drugs against HIV-1. Their specificity for HIV-1 RT activity and the ability to inhibit the spread of HIV-1 infection in cell culture highlight their significance in antiviral research (Goldman et al., 1991).

Intermediate in Synthesis of Fe III Chelators

An unexpected intermediate in the synthesis of substituted pyridones, which are known Fe III chelators, has been identified. These Fe III chelators have applications in treating conditions like iron overload in the body. Understanding the synthesis and structure of these intermediates is crucial for developing more effective chelating agents (Wireko et al., 1995).

Coordination Compounds for Metal Ions

The 1-benzyl-3-(benzyloxy)-2-methyl-4(1H)-pyridinone framework is used to create coordination compounds with metals like aluminum, gallium, and indium. These complexes have been characterized and studied for their partitioning behavior and potentiometry, providing insights into their potential applications in areas like metal ion sensing and removal (Zhang et al., 1991).

properties

IUPAC Name

1-benzyl-2-methyl-3-phenylmethoxypyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO2/c1-16-20(23-15-18-10-6-3-7-11-18)19(22)12-13-21(16)14-17-8-4-2-5-9-17/h2-13H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVVEHZTXSHCLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C=CN1CC2=CC=CC=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

73 g of the product of Example 2 were dissolved in 4 liters of ethanol (dry). 25 g K2CO3 powderized and 70 g benzylbromide were added. After refluxing for 4 hours and filtration, the solvent was distilled off and the residue extracted with 4 liters of hot petroleum ether in 3 parts. After cooling to room temperature and filtration the petroleum ether filtrate was concentrated to 2 liters and cooled to -10° C. 31 g of white crystals of the title compound of Example 3 were obtained. The formed title compound 3A was insoluble in petroleum ether at room temperature white crystals. 70% of total yield.
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